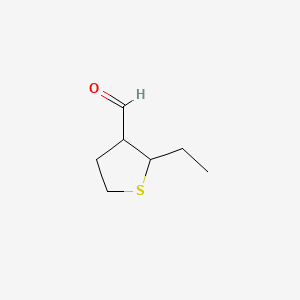
2-Ethylthiolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylthiolane-3-carbaldehyde is an organic compound featuring a thiolane ring with an ethyl group at the second position and an aldehyde group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde in the presence of an acid catalyst, leading to the formation of the thiolane ring and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 2-Ethylthiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Ethylthiolane-3-carboxylic acid.
Reduction: 2-Ethylthiolane-3-methanol.
Substitution: Various substituted thiolane derivatives depending on the substituent introduced.
科学研究应用
2-Ethylthiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Ethylthiolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
2-Methylthiolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Propylthiolane-3-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
2-Butylthiolane-3-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 2-Ethylthiolane-3-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
属性
分子式 |
C7H12OS |
|---|---|
分子量 |
144.24 g/mol |
IUPAC 名称 |
2-ethylthiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-7-6(5-8)3-4-9-7/h5-7H,2-4H2,1H3 |
InChI 键 |
PSVSADLFLXVVLN-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CCS1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


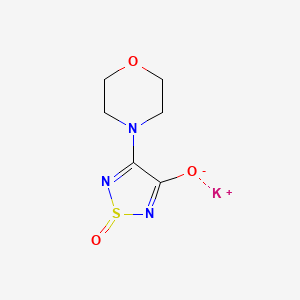
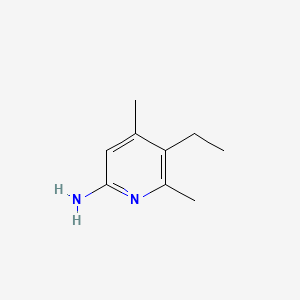
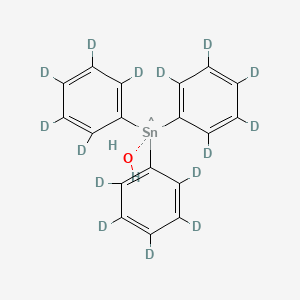
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
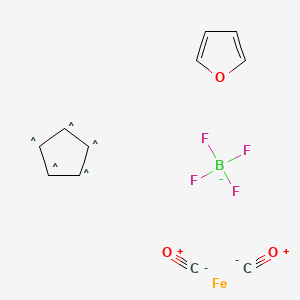
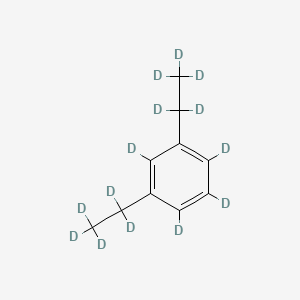
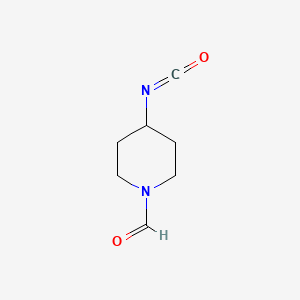
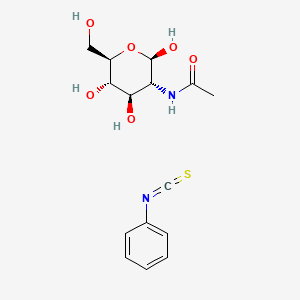
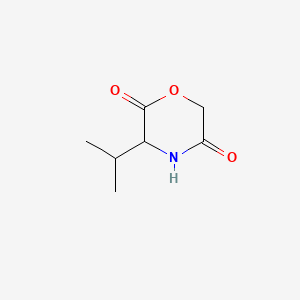
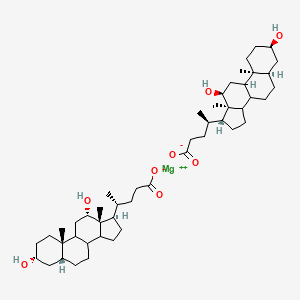
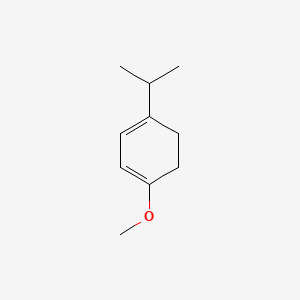
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
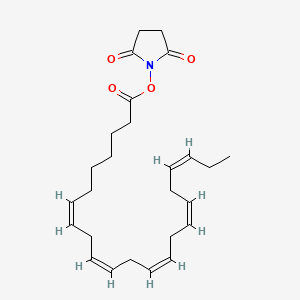
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
